6-Hydroxy Nicorandil

Pharmaceutical Analysis Impurity Profiling Metabolite Identification

Quantifying the 6-Hydroxy Nicorandil degradant in Nicorandil API batches presents a recurring analytical challenge due to its distinct hydrophilicity (LogP -0.27 vs. parent LogP ~0.38) and +16 amu mass shift, which demand a dedicated, well-characterized reference standard to avoid misidentification with isobaric or isomeric impurities such as EP Impurity A (p-Nicorandil). - Certified purity ≥95% (HPLC) with comprehensive CoA including MS, NMR, and HPLC chromatograms, enabling ICH-compliant method validation, system suitability testing, and regulatory submission for ANDA/NDA impurity profiling. - ISO 17034-certified reference material ensures full traceability for pharmacokinetic study metabolite quantification in plasma/urine matrices and for oxidative forced-degradation peak identification. - Available in research-scale (2.5-50 mg) and bulk quantities, stored refrigerated (2-8°C) and shipped ambient, with same-week dispatch for in-stock items to support uninterrupted QC release workflows.

Molecular Formula C8H9N3O5
Molecular Weight 227.17 g/mol
CAS No. 113743-17-2
Cat. No. B029233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy Nicorandil
CAS113743-17-2
Synonyms1,6-Dihydro-N-[2-(nitrooxy)ethyl]-6-oxo-3-pyridinecarboxamide; 
Molecular FormulaC8H9N3O5
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1C(=O)NCCO[N+](=O)[O-]
InChIInChI=1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12)
InChIKeyKPGQDUMCVZGWBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy Nicorandil (CAS 113743-17-2): Procurement and Analytical Reference Standard for Nicorandil Impurity and Metabolite Research


6-Hydroxy Nicorandil (CAS 113743-17-2), also known as Nicorandil Metabolite M2 or Nicorandil Impurity G, is a hydroxylated derivative and primary oxidative metabolite of the antianginal drug Nicorandil [1]. With a molecular formula of C8H9N3O5 and a molecular weight of 227.17 g/mol, it differs structurally from the parent compound (C8H9N3O4, 211.17 g/mol) by the presence of an additional oxygen atom, corresponding to the hydroxylation of the nicotinamide ring . This compound is primarily utilized as a certified reference standard for analytical method development, quality control, and pharmacokinetic studies involving Nicorandil, and is not intended for therapeutic use .

Why 6-Hydroxy Nicorandil Cannot Be Substituted with Nicorandil or Other Analogs in Analytical and Metabolic Studies


6-Hydroxy Nicorandil cannot be interchanged with Nicorandil or its other related impurities and metabolites due to fundamental differences in chemical structure, physicochemical properties, and biological role. While Nicorandil (MW 211.17 g/mol, LogP ~0.38) is the pharmacologically active parent compound, 6-Hydroxy Nicorandil (MW 227.17 g/mol, LogP -0.27) is a distinct hydroxylated metabolite with significantly different hydrophilicity and chromatographic behavior [1]. Substitution with other Nicorandil impurities, such as EP Impurity A (p-Nicorandil, MW 211.17 g/mol), which is a positional isomer rather than a metabolite, would lead to inaccurate analytical quantification, flawed pharmacokinetic profiling, and non-compliance with regulatory standards for impurity testing [2]. The following quantitative evidence guide details the specific, measurable differentiations that justify the procurement of authentic 6-Hydroxy Nicorandil as a dedicated reference standard.

Quantitative Differentiation of 6-Hydroxy Nicorandil: A Comparator-Based Evidence Guide for Scientific Selection


Molecular Weight and Elemental Composition: Definitive Differentiation from Nicorandil and Isomeric Impurities

6-Hydroxy Nicorandil exhibits a molecular weight of 227.17 g/mol and a molecular formula of C8H9N3O5, which is exactly 16.00 atomic mass units (amu) greater than that of Nicorandil (C8H9N3O4, 211.17 g/mol) . This mass difference corresponds to the addition of a single hydroxyl group to the parent nicotinamide ring . In contrast, Nicorandil EP Impurity A (p-Nicorandil, CAS 65141-47-1) is a positional isomer of Nicorandil and shares the identical molecular weight of 211.17 g/mol [1]. This mass distinction is critical for mass spectrometry-based detection, as 6-Hydroxy Nicorandil will generate a unique precursor ion at m/z 228.17 [M+H]+ versus m/z 212.17 for Nicorandil, enabling unambiguous identification in complex biological matrices.

Pharmaceutical Analysis Impurity Profiling Metabolite Identification

Hydrophilicity and LogP: Altered Physicochemical Properties Dictate Distinct Chromatographic and Biological Behavior

The introduction of a hydroxyl group significantly alters the hydrophilicity of 6-Hydroxy Nicorandil compared to the parent drug. The predicted LogP (octanol-water partition coefficient) for 6-Hydroxy Nicorandil is -0.27 (ACD/Labs) or 0.236 (predicted) [1], while Nicorandil has a reported LogP ranging from 0.02 to 0.93 [2]. This shift towards greater hydrophilicity results in a lower retention time on reversed-phase HPLC columns . The topological polar surface area (TPSA) also increases from approximately 94-97 Ų for Nicorandil to 113-117 Ų for 6-Hydroxy Nicorandil [1], further contributing to its distinct separation profile. These differences are not shared by isomeric impurities like EP Impurity A, which, as a less polar positional isomer, will exhibit different retention characteristics.

Chromatography Method Development Drug Metabolism

Hydrogen Bonding Capacity: A Key Differentiator for Analytical Detection and Biological Interaction

6-Hydroxy Nicorandil possesses two hydrogen bond donor sites, compared to only one for Nicorandil [1]. The additional donor is the newly introduced hydroxyl group on the nicotinamide ring, which also increases the total hydrogen bond acceptor count from 5 to 6 . This alteration in hydrogen bonding capacity directly influences the compound's interaction with chromatographic stationary phases and its fragmentation pattern in mass spectrometry. In NMR analysis, this manifests as distinct proton signals in the aromatic region, enabling unambiguous structural confirmation [2]. The increased hydrogen bonding potential also suggests a different capacity for intermolecular interactions, which is relevant for solubility and formulation studies involving the metabolite.

Structure-Activity Relationship Analytical Characterization Metabolite Profiling

Certified Purity and ISO 17034 Standardization: Guaranteed Quality for Regulatory Submission

Authentic 6-Hydroxy Nicorandil reference standards are typically supplied with a certified purity of >95% , and when sourced from accredited providers, are manufactured under ISO 17034 quality management systems [1]. This certification ensures metrological traceability, homogeneity, and stability, which are mandatory for use in method validation and as a calibration standard in regulatory submissions (e.g., ANDA). In contrast, generic or uncertified chemical supplies of 'Nicorandil impurity' may lack this rigorous documentation and traceability, potentially leading to inaccurate quantification and regulatory rejection [2]. The specific ISO 17034 certification provides documented evidence of the compound's identity and purity, supported by a comprehensive certificate of analysis including NMR, MS, and HPLC data, which is a distinct procurement advantage over non-certified analogs.

Quality Control Regulatory Compliance Reference Standards

Procurement-Driven Application Scenarios for 6-Hydroxy Nicorandil Reference Standards


Analytical Method Development and Validation for Nicorandil API and Drug Products

6-Hydroxy Nicorandil is an essential reference standard for developing and validating stability-indicating HPLC or UPLC methods. Its distinct chromatographic retention time (due to lower LogP) and unique mass spectral signature (m/z 228.17) allow it to serve as a system suitability standard to verify column performance and detector response for the separation of the key hydroxylated impurity from the Nicorandil peak . During method validation, the certified purity (>95%) and comprehensive certificate of analysis are used to establish accuracy, precision, and linearity for impurity quantification, as mandated by ICH guidelines [1].

Pharmacokinetic and Drug Metabolism Studies of Nicorandil

In preclinical and clinical pharmacokinetic studies, 6-Hydroxy Nicorandil serves as the authentic reference material for the identification and quantification of the major oxidative metabolite (M2) in plasma, urine, and tissue samples. Its use is critical for constructing accurate metabolite profiles, calculating pharmacokinetic parameters such as AUC and Cmax for the metabolite, and assessing the impact of genetic polymorphisms or drug-drug interactions on Nicorandil metabolism [2]. The definitive molecular weight difference (+16 amu) ensures it is not confused with other isobaric substances.

Quality Control and Batch Release Testing for Nicorandil Drug Substance and Finished Product

Pharmaceutical quality control laboratories require 6-Hydroxy Nicorandil as an impurity standard to monitor and control the levels of this specific degradation product or process-related impurity in commercial batches of Nicorandil API and formulated drug products. Its use in routine testing ensures compliance with pharmacopeial monographs (where specified) and internal specification limits for unknown and known impurities. The availability of this standard with ISO 17034 certification provides the necessary traceability and regulatory acceptance for batch release decisions [3].

Stability Studies and Forced Degradation Experiments

During forced degradation studies (e.g., oxidative stress with hydrogen peroxide) of Nicorandil, 6-Hydroxy Nicorandil is a primary degradation product. Procuring this standard allows for the definitive identification and quantification of this degradant, enabling a robust assessment of the drug substance's stability profile and the establishment of appropriate storage conditions and shelf-life specifications. Its distinct physicochemical properties (e.g., increased hydrophilicity) provide a clear marker for oxidative degradation pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxy Nicorandil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.